molecular formula C14H13F9N2O B11471067 N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide

Cat. No.: B11471067
M. Wt: 396.25 g/mol
InChI Key: QIQNRNZZSIFLOW-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a suitable amine and butanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as:

    Reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with an amine: This step forms the intermediate compound.

    Acylation with butanoyl chloride: This step completes the synthesis, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure.

    N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated amine with comparable properties.

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide is unique due to its specific combination of fluorine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C14H13F9N2O

Molecular Weight

396.25 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[2-(trifluoromethyl)anilino]propan-2-yl]butanamide

InChI

InChI=1S/C14H13F9N2O/c1-2-5-10(26)25-12(13(18,19)20,14(21,22)23)24-9-7-4-3-6-8(9)11(15,16)17/h3-4,6-7,24H,2,5H2,1H3,(H,25,26)

InChI Key

QIQNRNZZSIFLOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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